molecular formula C8H13NO3 B141540 Tiglyl Glycine Methyl Ester CAS No. 55649-53-1

Tiglyl Glycine Methyl Ester

Cat. No.: B141540
CAS No.: 55649-53-1
M. Wt: 171.19 g/mol
InChI Key: IFMXGUOYXDBGDS-GQCTYLIASA-N
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Description

Tiglyl Glycine Methyl Ester: is an organic compound with the chemical formula C8H13NO3 It is a derivative of glycine, where the amino group is substituted with a tiglyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tiglyl Glycine Methyl Ester typically involves the reaction of tigloyl chloride with glycine methyl ester hydrochloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Tigloyl chloride+Glycine methyl ester hydrochlorideN-Tiglylglycine methyl ester+HCl\text{Tigloyl chloride} + \text{Glycine methyl ester hydrochloride} \rightarrow \text{this compound} + \text{HCl} Tigloyl chloride+Glycine methyl ester hydrochloride→N-Tiglylglycine methyl ester+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tiglyl Glycine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the tiglyl group to a saturated butyryl group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of N-butyrylglycine methyl ester.

    Substitution: Formation of N-Tiglylglycine.

Scientific Research Applications

Tiglyl Glycine Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Tiglyl Glycine Methyl Ester involves its interaction with specific molecular targets and pathways. It is known to participate in the catabolism of isoleucine, where it is formed as an intermediate product. The compound is produced through the action of glycine N-acyltransferase, which catalyzes the transfer of the tiglyl group to glycine. This reaction is crucial in the metabolic breakdown of branched-chain amino acids.

Comparison with Similar Compounds

    N-Tiglylglycine: The parent compound without the ester group.

    N-Butyrylglycine methyl ester: A similar compound with a butyryl group instead of a tiglyl group.

    N-Acetylglycine methyl ester: A compound with an acetyl group.

Uniqueness: Tiglyl Glycine Methyl Ester is unique due to the presence of the tiglyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and as a research tool in studying metabolic pathways.

Properties

IUPAC Name

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXGUOYXDBGDS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418641
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55649-53-1
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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